N-(2-methylphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)butanamide
Overview
Description
N-(2-methylphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)butanamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a butanamide backbone with a thiazole ring substituted with phenyl and propyl groups, and an additional methylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Thiazole Ring:
- Starting with a suitable α-haloketone and thiourea, the thiazole ring can be formed through a cyclization reaction.
- Reaction conditions: Refluxing in ethanol or another suitable solvent.
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Substitution Reactions:
- The thiazole ring is then functionalized with phenyl and propyl groups through nucleophilic substitution reactions.
- Reaction conditions: Use of appropriate bases and solvents, such as potassium carbonate in dimethylformamide (DMF).
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Amide Formation:
- The final step involves the formation of the butanamide linkage by reacting the substituted thiazole with 2-methylphenylamine and butanoyl chloride.
- Reaction conditions: Use of a base like triethylamine in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophiles like halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential use as a pharmacophore in drug design due to its thiazole moiety.
- Investigated for antimicrobial, antifungal, and anticancer properties.
Industry:
- Used in the development of agrochemicals and dyes.
- Potential applications in materials science for the development of novel polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
N-(2-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide: Lacks the propyl group, which may affect its biological activity and chemical properties.
N-(2-methylphenyl)-N-(4-phenyl-5-methyl-1,3-thiazol-2-yl)butanamide: Substitution with a methyl group instead of propyl, leading to different steric and electronic effects.
Uniqueness:
- The presence of the propyl group in N-(2-methylphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)butanamide may enhance its lipophilicity and membrane permeability, potentially improving its biological activity.
- The specific substitution pattern on the thiazole ring can significantly influence its interaction with biological targets, making it a unique candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-methylphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-4-11-20-22(18-14-7-6-8-15-18)24-23(27-20)25(21(26)12-5-2)19-16-10-9-13-17(19)3/h6-10,13-16H,4-5,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVJEULFNHVOIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC=CC=C2C)C(=O)CCC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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